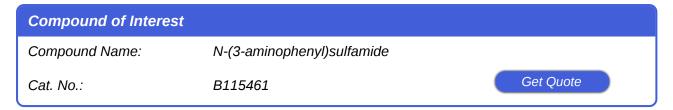


Application Notes and Protocols: Experimental Setup for N-(3-aminophenyl)sulfamide Reactions

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **N-(3-aminophenyl)sulfamide** is a chemical compound belonging to the sulfonamide class. Sulfonamides are a cornerstone in medicinal chemistry, known for their wide range of biological activities, including antibacterial, carbonic anhydrase inhibition, and antitumor properties.[1][2][3][4] The **N-(3-aminophenyl)sulfamide** scaffold, featuring a primary aromatic amine and a sulfamide group, offers versatile opportunities for derivatization, making it an attractive starting point for the synthesis of novel therapeutic agents. These application notes provide detailed protocols for the synthesis, characterization, and preliminary biological evaluation of **N-(3-aminophenyl)sulfamide** and its derivatives.

Synthesis of N-(3-aminophenyl)sulfamide

The synthesis of **N-(3-aminophenyl)sulfamide** can be approached through a multi-step process starting from a readily available precursor. A common and effective method involves the reaction of a protected aminophenyl intermediate with sulfamoyl chloride, followed by deprotection. The following protocol is a representative method adapted from general sulfonamide synthesis procedures.[5][6][7]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-(3-nitrophenyl)sulfamide



- To a stirred solution of 3-nitroaniline (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or THF) under an inert atmosphere (N2), add a base such as triethylamine or pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
- Slowly add sulfamoyl chloride (1.1 eq), prepared separately or generated in situ, to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with the addition of cold water.
- Extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield N-(3-nitrophenyl)sulfamide.

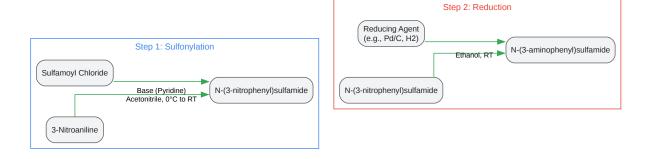
Step 2: Reduction of N-(3-nitrophenyl)sulfamide to N-(3-aminophenyl)sulfamide

- Dissolve the N-(3-nitrophenyl)sulfamide (1.0 eq) from the previous step in a solvent such as ethanol or methanol.
- Add a reducing agent. A common method is catalytic hydrogenation using Palladium on carbon (10% Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl2) in concentrated HCl can be employed.[8]
- Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
- If using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.
- Extract the aqueous layer with ethyl acetate.



• Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the final product, **N-(3-aminophenyl)sulfamide**.

Synthesis Workflow Diagram



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Caption: Workflow for the two-step synthesis of N-(3-aminophenyl)sulfamide.

Reagents and Materials



Reagent/Materi al	Formula	Molar Mass (g/mol)	Key Properties	Supplier Example
3-Nitroaniline	C ₆ H ₆ N ₂ O ₂	138.12	Yellow solid	Sigma-Aldrich
Sulfamoyl chloride	H2NSO2CI	115.54	Moisture- sensitive solid	TCI Chemicals
Pyridine	C₅H₅N	79.10	Colorless liquid, base	Fisher Scientific
Palladium on Carbon (10%)	Pd/C	106.42 (Pd)	Solid catalyst	Acros Organics
Tin(II) Chloride	SnCl ₂	189.60	White crystalline solid	Alfa Aesar
Ethyl Acetate	C4H8O2	88.11	Organic solvent	VWR
Acetonitrile	C2H3N	41.05	Anhydrous, polar aprotic solvent	J.T.Baker

Characterization of N-(3-aminophenyl)sulfamide

The synthesized product must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include spectroscopic methods.[1][2][9][10]

Analytical Protocols

- FT-IR Spectroscopy: Acquire the spectrum of the solid product using a KBr pellet. Look for characteristic absorption bands corresponding to N-H stretches (amine and sulfonamide), S=O stretches, and aromatic C-H bonds.
- ¹H-NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). The spectrum should show distinct signals for aromatic protons, the primary amine protons, and the sulfonamide protons.
- ¹³C-NMR Spectroscopy: In the same solvent, acquire the carbon spectrum. Identify the signals corresponding to the aromatic carbons.



 Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) to determine the molecular weight of the compound. The observed molecular ion peak [M+H]⁺ should match the calculated value for C₆H₉N₃O₂S.[11]

Expected Analytical Data

Technique	Expected Data
Formula	C ₆ H ₉ N ₃ O ₂ S
Molecular Weight	187.22 g/mol [11][12]
FT-IR (cm ⁻¹)	3400-3200 (N-H stretching, amine & sulfonamide), 1620-1580 (N-H bending), 1350-1310 & 1170-1150 (asymmetric & symmetric SO ₂ stretching)[1][9]
¹ H-NMR (DMSO-d ₆ , δ ppm)	Signals in the aromatic region (approx. 6.5-7.5 ppm), signals for the -NH ₂ protons (amine and sulfamide).
¹³ C-NMR (DMSO-d ₆ , δ ppm)	Signals in the aromatic region (approx. 110-150 ppm).
ESI-MS (m/z)	Expected [M+H]+ at ~188.04.

Application: Antibacterial Activity Screening

Sulfonamides are well-known for their antibacterial properties, acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in the folic acid synthesis pathway of bacteria. [2][4]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that visibly inhibits microbial growth.[1][8]

 Prepare Stock Solution: Dissolve the synthesized N-(3-aminophenyl)sulfamide in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.



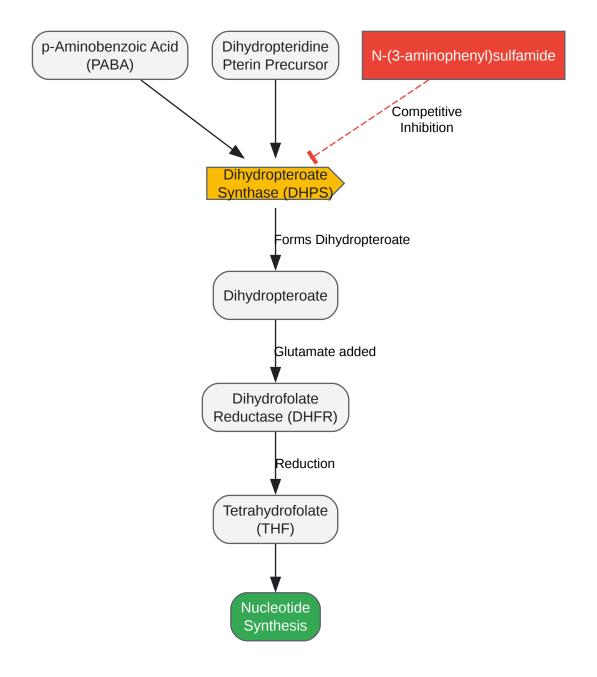
- Bacterial Strains: Use standard reference strains such as Escherichia coli (Gram-negative)
 and Staphylococcus aureus (Gram-positive).
- Culture Preparation: Grow the bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37 °C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium to achieve a range of concentrations (e.g., from 256 μg/mL to 0.5 μg/mL).
- Inoculation: Add the prepared bacterial suspension to each well.
- Controls: Include a positive control (broth + bacteria, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
- Incubation: Incubate the plate at 37 °C for 18-24 hours.
- Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no bacterial growth is observed.

Hypothetical MIC Data Presentation

Compound	E. coli MIC (μg/mL)	S. aureus MIC (µg/mL)
N-(3-aminophenyl)sulfamide	128	64
Ciprofloxacin (Control)	0.25	0.5

Mechanism of Action Pathway





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Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

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